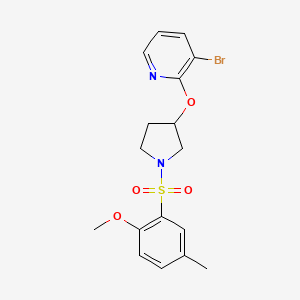
3-Bromo-2-((1-((2-metoxi-5-metilfenil)sulfonil)pirrolidin-3-il)oxi)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyrrolidin-3-yl and pyridine rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo, methoxy, and methylphenylsulfonyl groups, as well as the pyrrolidin-3-yl and pyridine rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .Mecanismo De Acción
Target of Action
Similar compounds have been used as building blocks for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . The somatostatin sst 3 receptor is involved in numerous biological processes, including the inhibition of hormone secretion and cell proliferation.
Mode of Action
The compound likely interacts with its target through a process known as free radical bromination . In this process, a bromine atom is added to the compound, which can then interact with its target. This interaction can lead to changes in the target’s function, potentially altering biological processes.
Biochemical Pathways
The compound’s bromine atom can participate in various reactions, such as nucleophilic substitution and oxidation . These reactions can affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential interaction with the somatostatin sst 3 receptor suggests that it may have effects on hormone secretion and cell proliferation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is its high selectivity and sensitivity for zinc ions. This makes it a valuable tool for studying the role of zinc in various biological processes. However, 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has some limitations, including its limited solubility in aqueous solutions and its potential interference with other metal ions.
Direcciones Futuras
There are several future directions for the use of 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine in scientific research. One potential application is its use as a tool for studying the role of zinc in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential application is its use in the development of new imaging techniques for the detection of zinc ions in cells. Additionally, 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine may have potential applications in the development of new therapeutics for the treatment of diseases associated with zinc dysregulation.
Métodos De Síntesis
The synthesis of 3-Bromo-2-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex process that involves several steps. The first step involves the reaction of 2-bromo-3-nitropyridine with 1-(2-methoxy-5-methylphenyl)pyrrolidine-3-sulfonyl chloride. The resulting product is then reduced using a palladium-catalyzed hydrogenation reaction. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Indol
Los derivados de indol son significativos en productos naturales y fármacos . Desempeñan un papel crucial en la biología celular . El compuesto se puede usar en la síntesis de derivados de indol, que han atraído una atención creciente en los últimos años para el tratamiento de células cancerosas, microbios y varios tipos de trastornos en el cuerpo humano .
Actividad Antiviral
Los derivados de indol poseen diversas actividades biológicas, incluida la actividad antiviral . El compuesto se puede usar para preparar derivados que han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 .
Actividad Antiinflamatoria
Los derivados de indol también exhiben actividad antiinflamatoria . El compuesto se puede usar para sintetizar derivados que pueden usarse potencialmente en el tratamiento de enfermedades inflamatorias .
Actividad Antitumoral
Los derivados de indol han mostrado potencial en el tratamiento del cáncer . El compuesto se puede usar para sintetizar derivados que pueden usarse potencialmente en el tratamiento del cáncer .
Actividad Anti-VIH
Los derivados de indol han mostrado potencial en el tratamiento del VIH . El compuesto se puede usar para sintetizar derivados que pueden usarse potencialmente en el tratamiento del VIH .
Actividad Antioxidante
Los derivados de indol han mostrado actividad antioxidante . El compuesto se puede usar para sintetizar derivados que pueden usarse potencialmente como antioxidantes .
Actividad Antimicrobiana
Los derivados de indol han mostrado actividad antimicrobiana . El compuesto se puede usar para sintetizar derivados que pueden usarse potencialmente en el tratamiento de infecciones microbianas .
Actividad Antidiabética
Los derivados de indol han mostrado actividad antidiabética . El compuesto se puede usar para sintetizar derivados que pueden usarse potencialmente en el tratamiento de la diabetes .
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-12-5-6-15(23-2)16(10-12)25(21,22)20-9-7-13(11-20)24-17-14(18)4-3-8-19-17/h3-6,8,10,13H,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUJRBFDJWNGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

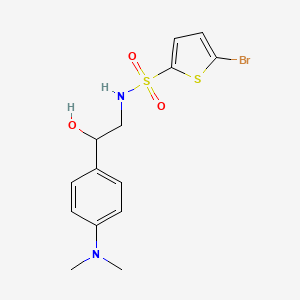
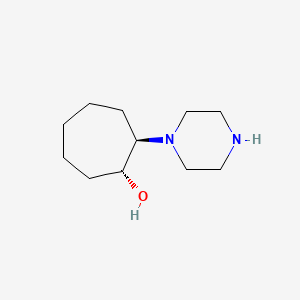
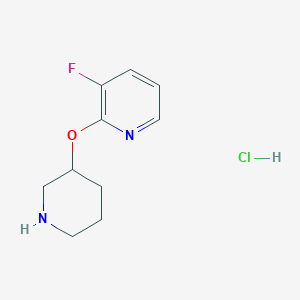
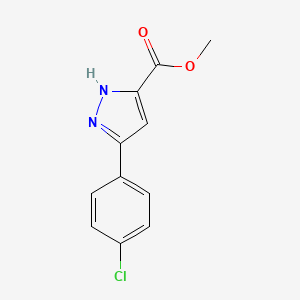
![2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2441926.png)
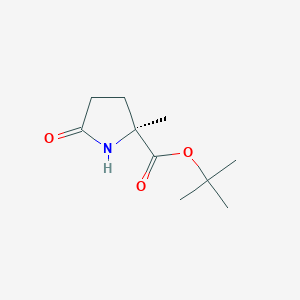
![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)
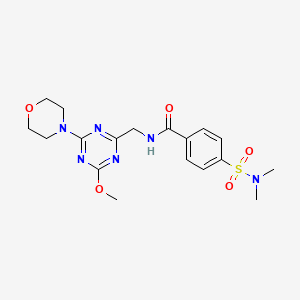

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441932.png)
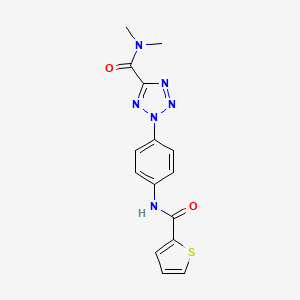
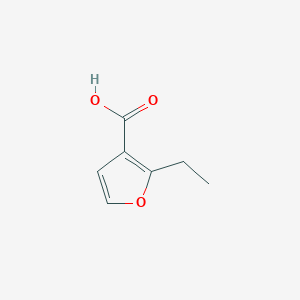
![N-(benzo[d][1,3]dioxol-5-yl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441938.png)
